Hydrogen‑Bond Acceptor Count: Pyrazine vs. Pyridine Analog
The target compound contains five hydrogen‑bond acceptors (two pyrazine nitrogens, one thiazole nitrogen, one thiazole sulfur, and one aldehyde oxygen), compared with four acceptors for the pyridine analog 2‑(pyridin‑2‑yl)‑1,3‑thiazole‑5‑carbaldehyde (CAS 1083317‑25‑2), which has only one heteroaryl nitrogen [1]. The extra acceptor in the pyrazine ring enhances aqueous solubility and can establish additional polar interactions with protein target residues.
| Evidence Dimension | Hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | 5 (PubChem computed) |
| Comparator Or Baseline | 2‑(Pyridin‑2‑yl)‑1,3‑thiazole‑5‑carbaldehyde: 4 |
| Quantified Difference | +1 acceptor (25% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 based on molecular structure |
Why This Matters
In fragment‑based screening, a higher acceptor count can translate into stronger, more specific binding to polar target sites, reducing the need for later synthetic optimisation.
- [1] PubChem. Compound Summary for CID 61280940 – 2‑(Pyrazin‑2‑yl)‑1,3‑thiazole‑5‑carbaldehyde. National Center for Biotechnology Information, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/61280940 View Source
